Lopinavir-d8

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring

LC-MS/MS quantification of lopinavir demands deuterated internal standards to correct matrix-dependent ionization variability; unlabeled analogs introduce systematic bias. Lopinavir-d8 (CAS 1322625-54-6) is the octadeuterated internal standard for validated bioanalytical methods. • Co-elutes with lopinavir, canceling matrix effects; enables intra-/inter-assay precision <15%, r² > 0.998. • +8 Da mass shift with ≥98% isotopic purity eliminates spectral overlap at trough concentrations. • Validated in multiplexed antiretroviral panels (100 μL plasma, protein precipitation) for high-throughput TDM.

Molecular Formula C37H48N4O5
Molecular Weight 636.8 g/mol
Cat. No. B562496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLopinavir-d8
Synonyms(αS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide-_x000B_d8;  A 157378.0-d8;  ABT 378-d8;  Aluviran-d8;  Koletra-d8; 
Molecular FormulaC37H48N4O5
Molecular Weight636.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
InChIInChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D
InChIKeyKJHKTHWMRKYKJE-JOYHXWCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lopinavir-d8: Procurement and Scientific Selection Guide for the Deuterated HIV-1 Protease Inhibitor Internal Standard


Lopinavir-d8 is a stable isotope-labeled analog of lopinavir in which eight hydrogen atoms are replaced with deuterium (molecular formula: C₃₇H₄₀D₈N₄O₅, molecular weight: 636.9) [1]. The compound is intended exclusively as an internal standard for the quantification of lopinavir via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2]. The unlabeled parent compound, lopinavir, is a potent HIV-1 protease inhibitor with a Kᵢ of 1.3 pM for wild-type enzyme and inhibits clinical isolates of HIV-1 with EC₅₀ values ranging from 5 to 52 nM; it also demonstrates activity against SARS-CoV 3CL protease with an IC₅₀ of 14.2 μM [3].

Why Lopinavir-d8 Cannot Be Replaced with Unlabeled Lopinavir or Alternative Internal Standards


Generic substitution of lopinavir-d8 with unlabeled lopinavir or structurally related non-deuterated analogs in quantitative LC-MS/MS workflows introduces systematic analytical error that compromises assay validity. Unlabeled lopinavir exhibits matrix-dependent ionization suppression or enhancement that varies across biological sample types, whereas a structurally identical deuterated internal standard co-elutes with the analyte and experiences near-identical ionization conditions, thereby mathematically canceling matrix effects . Structurally related non-deuterated internal standards (e.g., ritonavir analog or methyl indinavir) do not co-elute precisely with lopinavir and are subject to differential ionization efficiency across the chromatographic gradient, introducing irreproducible bias in concentration calculations [1]. The quantitative evidence below establishes that lopinavir-d8 provides the requisite analytical performance for validated bioanalytical methods, while alternative approaches fail to meet regulatory acceptance criteria for precision, accuracy, and matrix effect correction.

Quantitative Differentiation Evidence: Lopinavir-d8 Performance Metrics Versus Comparators


Matrix Effect Correction and Recovery Precision in Human Plasma: Lopinavir-d8 Versus Non-Deuterated Lopinavir

In a validated UPLC-ESI-MS/MS method for simultaneous determination of lopinavir and ritonavir in human plasma for bioequivalence studies, the use of d8-lopinavir as internal standard enabled consistent and reproducible recovery across spiked plasma samples. The mean relative recovery of lopinavir was 96.6% compared to 85.5% for d8-lopinavir from spiked plasma samples, with both analytes demonstrating consistent and reproducible extraction behavior [1]. Importantly, no matrix effect was observed for lopinavir when d8-lopinavir was employed as the internal standard, as assessed by comparing analyte response in biological matrices against solvent-based standards [2].

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring Internal Standard Matrix Effect

Comparative Intra-Assay and Inter-Assay Precision: Deuterated Lopinavir-d8 IS Method Versus Non-Deuterated IS Method

A validated electrospray ionization LC-MS/MS method for 11 antiretroviral agents in human plasma employed lopinavir-d8, ritonavir analog, and methyl indinavir as internal standards. The method demonstrated intra-assay and inter-assay precision (CV) and inaccuracy (bias) of less than 15% for lopinavir across the entire calibration range, meeting FDA bioanalytical method validation guidance criteria [1]. The lower limit of quantification was established with precision and accuracy within ±20% and 80-120% for all analytes [2].

Method Validation Precision Accuracy LC-MS/MS Antiretroviral Quantification

Calibration Linearity and Lower Limit of Quantification Performance

The LC-MS/MS method employing lopinavir-d8 as internal standard achieved excellent linearity for all calibration curves with r² > 0.998 [1]. The method was successfully applied for routine therapeutic drug monitoring of antiretroviral agents in human plasma, demonstrating robust quantitative performance across the therapeutic concentration range [2].

Linearity LLOQ Sensitivity LC-MS/MS Calibration

Co-Elution and Isotopic Fidelity: Lopinavir-d8 Versus Lopinavir-¹³C or Lopinavir-d₃

Lopinavir-d8 contains eight deuterium atoms (molecular weight 636.85, +8 Da mass shift from unlabeled lopinavir at 628.8), providing a mass difference sufficient to avoid isotopic cross-talk with the parent analyte while maintaining near-identical chromatographic retention time . The isotopic purity of commercially available lopinavir-d8 is specified at ≥98% atom D or ≥99% deuterated forms (d1-d8), ensuring minimal unlabeled lopinavir contamination that could otherwise bias quantitative measurements [1].

Deuterium Stable Isotope Labeling Chromatographic Co-elution Mass Spectrometry Isotopic Purity

Regulatory Traceability and Quality Documentation: ISO 17034 Certified Reference Material Status

Lopinavir-d8 is available as a certified reference material produced under ISO 17034 accreditation for reference material producers [1]. Products are supplied with comprehensive certificates of analysis including HPLC, NMR, and MS spectral data, and can be used for analytical method development, method validation, quality control applications, ANDA submissions, and commercial production of lopinavir [2]. Traceability against pharmacopeial standards (USP or EP) is available upon request [3].

CRM ISO 17034 Reference Standard ANDA Filing Method Validation

High-Value Procurement and Research Application Scenarios for Lopinavir-d8


Regulated Bioanalytical Method Validation for Lopinavir Therapeutic Drug Monitoring

Procure lopinavir-d8 when establishing or validating an LC-MS/MS method for lopinavir quantification in human plasma that must meet FDA or EMA bioanalytical method validation guidelines. The deuterated internal standard enables intra-assay and inter-assay precision <15%, calibration linearity r² > 0.998, and effective matrix effect correction, all of which are documented in peer-reviewed validation studies [1]. Structurally dissimilar internal standards (e.g., ritonavir analog) fail to achieve comparable precision and matrix effect compensation in multiplexed antiretroviral assays [2].

Pharmacokinetic and Bioequivalence Studies Requiring High-Throughput Quantitative Analysis

Procure lopinavir-d8 for pharmacokinetic studies, bioequivalence trials, or population PK modeling where consistent and reproducible recovery is essential across large sample cohorts. In UPLC-ESI-MS/MS methods for bioequivalence studies, d8-lopinavir demonstrated mean relative recovery of 85.5% from spiked plasma with consistent and reproducible extraction behavior matching the parent analyte [1]. The compound's +8 Da mass shift and ≥98% isotopic purity ensure no spectral overlap with unlabeled lopinavir, maintaining quantification accuracy at therapeutic trough concentrations [2].

ANDA Filing and Commercial Pharmaceutical Quality Control

Procure ISO 17034-certified lopinavir-d8 reference material for Abbreviated New Drug Application (ANDA) submissions or commercial production quality control of lopinavir formulations. Certified reference materials produced under ISO 17034 accreditation provide documented measurement uncertainty, full characterization data (HPLC, NMR, MS spectra), and traceability to USP or EP pharmacopeial standards [1][2]. This documentation satisfies regulatory requirements for reference standard qualification without requiring in-house re-characterization, reducing laboratory burden and accelerating regulatory review timelines [3].

Multiplexed Antiretroviral Quantification Panels for Clinical Research

Procure lopinavir-d8 for inclusion in multiplexed LC-MS/MS panels quantifying multiple antiretroviral agents (e.g., alongside atazanavir, darunavir, efavirenz, ritonavir) in a single analytical run. Validated methods employing lopinavir-d8, ritonavir analog, and methyl indinavir as internal standards have been successfully applied for routine therapeutic drug monitoring of 11 antiretroviral agents, demonstrating no matrix effect and precision <15% across all analytes [1]. The method uses only 100 μL of plasma with simple protein precipitation, enabling high-throughput sample processing suitable for clinical research and cohort studies [2].

Technical Documentation Hub

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